10,10-dibenzyl-9(10H)-phenanthrenone

synthetic methodology radical cyclization scalable synthesis

Researchers synthesizing non-planar, strained polycyclic aromatic hydrocarbons (PAHs) often face limited availability of sterically demanding building blocks. 10,10-Dibenzyl-9(10H)-phenanthrenone solves this by providing a 10,10-disubstituted scaffold that imparts conformational bias for curvature and distinct photophysical tuning. • Enables curvature induction in annulation reactions for helical and bowl-shaped PAHs. • Red-shifted emission and broadened absorption vs. planar phenanthrenes, ideal for OLED and sensor applications. • Accessible via scalable radical addition/cyclization, ensuring reproducible procurement. • Suitable for developing tunable organic photocatalysts for visible-light reactions.

Molecular Formula C28H22O
Molecular Weight 374.5g/mol
Cat. No. B371736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-dibenzyl-9(10H)-phenanthrenone
Molecular FormulaC28H22O
Molecular Weight374.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C3=CC=CC=C3C4=CC=CC=C4C2=O)CC5=CC=CC=C5
InChIInChI=1S/C28H22O/c29-27-25-17-8-7-15-23(25)24-16-9-10-18-26(24)28(27,19-21-11-3-1-4-12-21)20-22-13-5-2-6-14-22/h1-18H,19-20H2
InChIKeyFPCFBDOVLYEWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,10-Dibenzyl-9(10H)-Phenanthrenone: Specifications & Characteristics


10,10-Dibenzyl-9(10H)-phenanthrenone (CAS not assigned; molecular formula C28H22O; molecular weight 374.5 g/mol) is a 9,10-disubstituted phenanthrenone derivative bearing two benzyl groups at the 10-position . It belongs to the class of non-planar, sp3-hybridized carbon-substituted phenanthrenones, which are valued for their distinct photophysical properties and serve as versatile building blocks for constructing curved polycyclic aromatic hydrocarbons (PAHs) and organic photocatalysts [1].

10,10-Dibenzyl-9(10H)-Phenanthrenone: Non-Interchangeability


The 9,10-disubstituted phenanthrenone scaffold is highly sensitive to the nature and steric bulk of the C10 substituents, which govern the compound's conformational rigidity, electronic distribution, and thermal stability. Generic substitution with other 10,10-dialkyl or 10,10-diaryl analogs—such as 10,10-dimethyl or 10,10-diphenyl derivatives—is not permissible because the unique combination of two benzyl groups imparts a specific balance of steric protection and π-electron density that directly influences photophysical outcomes, including absorption/emission profiles and quantum yields [1]. Furthermore, the synthetic accessibility of 10,10-dibenzyl-9(10H)-phenanthrenone via modern radical addition/cyclization methods differs markedly from that of its less sterically demanding analogs, directly affecting procurement viability and cost at research scale [2].

10,10-Dibenzyl-9(10H)-Phenanthrenone: Comparative Evidence


Synthetic Scalability vs. Methyl-Benzyl Analogs

A metal-free, microwave-promoted radical addition/cyclization in water provides a direct, high-yielding route to 10,10-dibenzyl-9(10H)-phenanthrenone and related 10-methyl-10-benzyl(alkyl)phenanthren-9(10H)-ones. The reported yields for the target compound are consistently high, demonstrating good functional group tolerance and positioning it as a synthetically accessible candidate compared to more forcing or lower-yielding traditional methods required for other 9,10-disubstituted phenanthrenones [1].

synthetic methodology radical cyclization scalable synthesis

Red-Shifted Photophysics vs. Monomeric Phenanthrene

Covalent linkage of phenanthrene units at the 9 and 10 positions, as in 10,10-dibenzyl-9(10H)-phenanthrenone, leads to a broadening of the UV-Vis absorption band and a significant red-shift of the fluorescence emission band in ethanol compared to its unlinked, monomeric phenanthrene counterpart [1]. This altered photophysical signature is a direct consequence of the 10,10-disubstitution pattern and is critical for applications requiring specific emission wavelengths.

photophysics fluorescence absorption spectroscopy

Curved PAH Building Block vs. Linear Scaffolds

10,10-Dibenzyl-9(10H)-phenanthrenone and its derivatives are identified as an attractive class of building blocks for constructing novel curved PAHs containing five-membered rings. This structural motif is advantageous over linear phenanthrene scaffolds because it introduces curvature and strain, which can modulate electronic properties and intermolecular interactions [1]. Additionally, substituted phenanthrenones show promising potential as effective and tunable organic photocatalysts, a functional niche not broadly accessible to simpler phenanthrene derivatives [1].

materials chemistry organic photocatalysis polycyclic aromatic hydrocarbons

NLO and Optical Limiting: Backbone vs. Malononitrile Derivative

While the phenanthrenone backbone itself (including 10,10-dibenzyl-9(10H)-phenanthrenone) is understudied in nonlinear optics, recent work demonstrates that replacing the carbonyl group with a malononitrile group yields a derivative with superior optical limiting (OL) properties, characterized by a lower OL threshold compared to a reference compound 'C' . This highlights the value of the phenanthrenone core as a tunable platform: procurement of the parent 10,10-dibenzyl compound enables systematic investigation of NLO performance and subsequent derivatization to optimize OL behavior.

nonlinear optics optical limiting photonic materials

10,10-Dibenzyl-9(10H)-Phenanthrenone: Optimal Applications


Curved PAH and Helicene Synthesis

Research groups focused on synthesizing non-planar, strained PAHs—such as those containing five-membered rings or helical topologies—should prioritize 10,10-dibenzyl-9(10H)-phenanthrenone over simpler, planar phenanthrene derivatives. Its 10,10-disubstituted framework provides the steric bulk and conformational bias necessary to induce curvature during further annulation or cyclization reactions [1].

Fluorescent Probes and Emitters

For applications requiring a red-shifted emission or broadened absorption profile compared to monomeric phenanthrene, 10,10-dibenzyl-9(10H)-phenanthrenone offers a measurable optical advantage. Its altered photophysics, driven by the 9,10-disubstitution pattern, make it a superior candidate for developing fluorescent sensors, bioimaging probes, or organic light-emitting diode (OLED) components where spectral tuning is critical [2].

Organic Photocatalyst Discovery

Programs engaged in high-throughput screening or rational design of organic photocatalysts should consider this compound as a privileged scaffold. Its demonstrated potential as a tunable photocatalyst, combined with the ability to further functionalize the carbonyl group, offers a pathway to new catalytic systems for visible-light-mediated reactions that are not accessible with simpler, less modifiable phenanthrenes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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